
Ficaprenol 11
描述
Ficaprenol-11 is a significant polyprenol compound isolated from the leaf tissue of Ficus elastica, commonly known as the decorative rubber plant. It is the major component in a mixture of polyprenols found in the plant, which also includes ficaprenol-10 and -12, among others. Polyprenols like ficaprenol-11 play a crucial role in the biosynthesis of bacterial cell walls and are involved in the biosynthesis of the O-polysaccharide portion of lipopolysaccharides in bacteria .
Synthesis Analysis
The synthesis of ficaprenol-11 involves the formation from all-trans-geranylgeranyl pyrophosphate. The compound is characterized by having three trans internal isoprene residues and a cis hydroxyl-terminal isoprene residue. The exact position of these trans isoprene residues was not fully determined, but it is suggested that they are adjacent to the omega-terminal isoprene residue .
Molecular Structure Analysis
The molecular structure of ficaprenol-11 has been elucidated using 13C nuclear magnetic resonance (NMR). This analysis has determined the location of the internal trans and cis isoprene units. The alignment of these units is estimated to be in the order of the omega-terminal unit, followed by three trans units, then six cis units, and finally the alpha-terminal cis alcohol unit .
Chemical Reactions Analysis
Ficaprenol-11 is involved in the biosynthesis of bacterial O-antigenic polysaccharides. A study demonstrated that a chemically synthesized galactosyl ficaprenol diphosphate, which is derived from ficaprenol-11, can be used as a substrate for the in vitro synthesis of the Salmonella O-polysaccharide. This process involves the transfer of sugars onto the ficaprenol backbone, indicating the compound's role as an intermediate in the biosynthetic pathway .
Physical and Chemical Properties Analysis
The physical and chemical properties of ficaprenol-11 are inferred from its role in biological systems and its structural characterization. As a polyprenol, it is likely to be a lipophilic molecule with a significant hydrophobic tail and a polar hydroxyl group, which allows it to interact with other biological molecules and participate in the biosynthesis of complex polysaccharides. The exact physical properties such as melting point, boiling point, and solubility would require further empirical data which is not provided in the abstracts .
科学研究应用
特性和组成
Ficaprenol-11是从橡胶榕(装饰性橡胶植物)中分离的多萜醇混合物中的一个重要组分,通过各种光谱和色谱技术进行了表征。这种表征突出了其独特的结构特征,包括三个反式内异戊二烯残基和一个顺式OH端异戊二烯残基。研究表明,ficaprenol-11和类似化合物可能与castaprenol-11等化合物相同,强调了它们在植物生物化学中的相关性 (Stone et al., 1967)。田中和高木(1979)进一步通过结构表征确定了ficaprenol-11中内部反式和顺式异戊二烯单位的位置,增进了对其分子结构的理解 (Tanaka & Takagi, 1979)。
分析技术
高效液相色谱法的发展使得能够分离ficaprenol和dolichol衍生物。这种技术对于确定ficaprenol的组成至关重要,并可应用于各种多萜醇混合物作为分析和制备工具,展示了ficaprenol-11在科学研究中的多功能性 (Keenan, Rice, & Quock, 1977)。
生物合成和分布
栗崎等人(1997)探讨了大豆植物中多萜醇和dolichol(包括ficaprenol-11)的分布。他们的研究揭示了不同植物组织中含有这些化合物的不同数量,其中ficaprenol在叶片中占主导地位。这项研究有助于理解ficaprenol-11在植物系统内的生物合成和定位 (Kurisaki, Sagami, & Ogura, 1997)。
作用机制
Target of Action
Ficaprenol 11, also known as Malloprenol-11, is a type of polyprenol, a class of polyisoprenoid alcohols . Polyprenols play crucial roles in various biological processes, including acting as sugar carrier lipids during the biosynthesis of glycoproteins . .
Mode of Action
It’s known that polyprenols like ficaprenol 11 are involved in the biosynthesis of glycoproteins . They act as coenzymes of membrane-active transport systems for polysaccharides, peptidoglycans, and carbohydrate-containing biopolymers .
Biochemical Pathways
Polyprenols, including Ficaprenol 11, are involved in the biosynthesis of glycoproteins . The reduction pathway leading to the formation of dolichol, a type of polyprenol, was clarified with the identification of SRD5A3, which is the polyprenol reductase . .
Pharmacokinetics
It’s known that polyprenols are lipophilic, suggesting they may have good absorption and distribution characteristics . More research is needed to fully understand the pharmacokinetics of Ficaprenol 11.
Result of Action
Polyprenols like ficaprenol 11 are known to play crucial roles in various biological processes, including acting as sugar carrier lipids during the biosynthesis of glycoproteins .
属性
IUPAC Name |
(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H90O/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-56/h23,25,27,29,31,33,35,37,39,41,43,56H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3/b46-25+,47-27+,48-29+,49-31-,50-33-,51-35-,52-37-,53-39-,54-41-,55-43- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKJNHBRVLCYFX-RTRZQXHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H90O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Ficaprenol-11?
A: Ficaprenol-11 is a polyprenol, specifically a decaprenol, meaning it consists of 11 isoprene units. [] Its structure includes three internal trans isoprene residues and a cis "OH-terminal" isoprene residue. [] While the exact position of the three internal trans units was not definitively determined, research suggests they are likely adjacent to the omega-terminal isoprene residue. [] Further research utilizing 13C nuclear magnetic resonance confirmed the arrangement of isoprene units in Ficaprenol-11 as: omega-terminal unit, three trans units, six cis units, and alpha-terminal cis alcohol unit. []
Q2: Where has Ficaprenol-11 been found in nature?
A: Ficaprenol-11 was initially isolated from the leaves of the Ficus elastica plant (decorative rubber plant). [] It has also been identified in the whole plant material of Leucaena leucocephala (Leguminosae). [] In Ficus elastica, it is a major component of a polyprenol mixture that also potentially contains smaller amounts of ficaprenol-9 and -13. []
Q3: Are there any suggested pathways for the biosynthesis of Ficaprenol-11?
A: Research suggests that ficaprenols, including Ficaprenol-11, may be synthesized from all-trans-geranylgeranyl pyrophosphate. [] This hypothesis is based on the structural analysis of Ficaprenol-11, specifically the presence of the trans and cis isoprene units in its structure. []
Q4: What analytical techniques have been used to characterize Ficaprenol-11?
A: A combination of techniques has been employed to characterize Ficaprenol-11. These include mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas-liquid chromatography, and thin-layer chromatography. [] Specifically, 13C NMR was instrumental in determining the precise location of the internal trans and cis isoprene units within the Ficaprenol-11 molecule. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



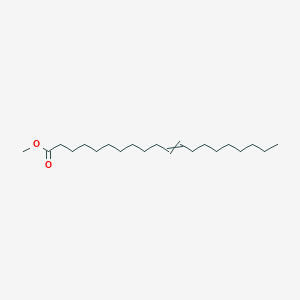
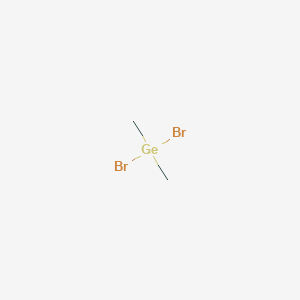
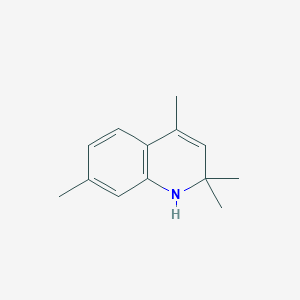


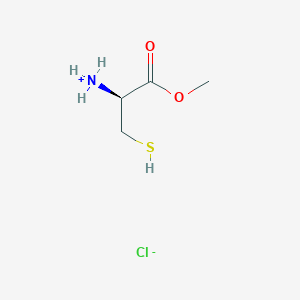

![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)

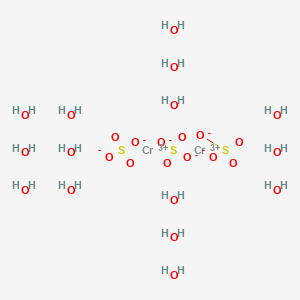
![5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B157295.png)
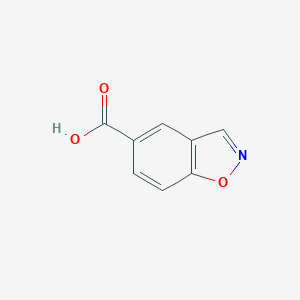
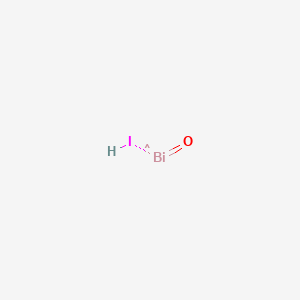
![(6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B157307.png)